molecular formula C12H13N B1323583 2-(3-Methylbut-3-en-1-yl)benzonitrile CAS No. 731772-68-2

2-(3-Methylbut-3-en-1-yl)benzonitrile

Cat. No.: B1323583
CAS No.: 731772-68-2
M. Wt: 171.24 g/mol
InChI Key: WRXDYGLTPCDALP-UHFFFAOYSA-N
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Description

2-(3-Methylbut-3-en-1-yl)benzonitrile is an aromatic nitrile derivative characterized by a benzonitrile core substituted at the 2-position with a 3-methylbut-3-en-1-yl group. The nitrile group imparts significant electron-withdrawing effects, influencing the reactivity of the benzene ring in electrophilic substitution reactions. The 3-methylbut-3-en-1-yl substituent introduces steric bulk and an unsaturated hydrocarbon chain, which may enhance hydrophobicity and modulate interactions in chemical or biological systems.

For example, fluorinated benzonitriles are prominent in crop protection agents due to their bioactivity , while others serve as intermediates in drug development .

Properties

IUPAC Name

2-(3-methylbut-3-enyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-10(2)7-8-11-5-3-4-6-12(11)9-13/h3-6H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXDYGLTPCDALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641133
Record name 2-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-68-2
Record name 2-(3-Methyl-3-buten-1-yl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Methylbut-3-en-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbut-3-en-1-yl)benzonitrile typically involves the reaction of 2-bromobenzonitrile with 3-methylbut-3-en-1-yl magnesium bromide in the presence of a catalyst . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbut-3-en-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The primary application of 2-(3-Methylbut-3-en-1-yl)benzonitrile lies in its role as an intermediate in organic synthesis. Its structural characteristics enable it to participate in various chemical reactions, facilitating the formation of more complex organic molecules. The synthesis typically involves the reaction of 2-bromobenzonitrile with 3-methylbut-3-en-1-yl magnesium bromide, often catalyzed to enhance efficiency and yield.

Synthesis Pathway

The general synthetic pathway can be summarized as follows:2 bromobenzonitrile+3 methylbut 3 en 1 yl magnesium bromidecatalyst2 3 Methylbut 3 en 1 yl benzonitrile\text{2 bromobenzonitrile}+\text{3 methylbut 3 en 1 yl magnesium bromide}\xrightarrow{\text{catalyst}}\text{2 3 Methylbut 3 en 1 yl benzonitrile}This method allows for the introduction of the branched alkene group while preserving the nitrile functionality, which is crucial for subsequent reactions.

Industrial Applications

In industrial settings, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate allows for the development of new compounds with specific desired properties, particularly in drug synthesis.

Case Studies and Research Findings

Although specific case studies focusing exclusively on this compound are scarce, research into related compounds provides insights into its potential applications. For instance, studies on nitrile-containing compounds have shown promise in areas such as:

Pharmaceutical Development

Research has indicated that compounds with similar structures may exhibit therapeutic effects, particularly in treating metabolic disorders such as diabetes . The exploration of benzonitrile derivatives has been linked to advancements in drug formulations targeting various biological pathways.

Material Science

Nitriles are known for their utility in polymer chemistry and materials science, where they can serve as precursors for high-performance materials . The unique properties of this compound may also contribute to advancements in this field.

Mechanism of Action

The mechanism of action of 2-(3-Methylbut-3-en-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Benzonitrile Derivatives

Compound Name Substituent Structure Key Functional Groups Synthesis Method Applications/Reactivity Reference
2-(3-Methylbut-3-en-1-yl)benzonitrile 2-(3-methylbut-3-en-1-yl) Nitrile, alkene Likely alkylation/Wittig Agrochemicals, intermediates N/A
2-(4-Methylstyryl)benzonitrile 2-(4-methylstyryl) Nitrile, conjugated alkene Wittig reaction Photochemical cycloadditions
4-(3-Chloro-5-(trifluoromethyl)phenyl)... Complex aryl/heterocyclic Nitrile, CF₃, Cl, triazole Multi-step functionalization Crop protection agents
4-(3-(2-Hydroxy...phenyl)propenyl)benzonitrile 2-hydroxy-4-(methoxymethoxy)-5-(3-methylbut-2-en-1-yl) Nitrile, hydroxyl, alkene Cyclocondensation Bioactive intermediates
2-((3-(3-Methyl-1,2,4-oxadiazol-5-yl)...) Oxadiazole-pyridone Nitrile, oxadiazole Heterocyclic coupling Pharmaceutical intermediates

Key Differences and Implications

Substituent Effects on Reactivity: Alkenyl vs. Styryl Groups: The 3-methylbut-3-en-1-yl group in the target compound lacks conjugation with the aromatic ring, unlike the styryl group in 2-(4-methylstyryl)benzonitrile. Electron-Withdrawing Groups: Fluorinated and chlorinated analogues (e.g., compound II.13.m ) exhibit enhanced electronegativity, improving binding affinity in agrochemical targets. The absence of halogens in the target compound may limit such interactions but reduce environmental persistence.

Synthetic Accessibility :

  • Styryl-substituted benzonitriles are efficiently synthesized via Wittig reactions , whereas the 3-methylbut-3-en-1-yl group may require alternative strategies, such as allylic alkylation or Heck coupling, to install the branched alkene.

Biological and Material Applications :

  • The oxadiazole-containing benzonitrile (CAS 1396848-10-4 ) demonstrates the role of heterocycles in medicinal chemistry, contrasting with the purely hydrocarbon substituent in the target compound.
  • The methoxymethoxy and hydroxyl groups in compound 20 enable hydrogen bonding, a feature absent in the target molecule, which may limit solubility in polar solvents.

Research Findings and Trends

  • Agrochemical Potential: Fluorinated benzonitriles dominate crop protection research due to their stability and bioactivity . The target compound’s alkene group could be leveraged for derivatization (e.g., epoxidation) to enhance pesticidal properties.
  • Pharmaceutical Intermediates : Nitriles with heterocyclic substituents (e.g., oxadiazoles ) are prioritized in drug discovery. The target compound’s simpler structure may serve as a scaffold for prodrug development.
  • Thermal and Photochemical Behavior : Styryl-substituted benzonitriles undergo trans-cis isomerization and cycloadditions , whereas the isolated alkene in the target compound may exhibit slower photodegradation, favoring thermal stability.

Biological Activity

2-(3-Methylbut-3-en-1-yl)benzonitrile, also known by its CAS number 731772-68-2, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzonitrile moiety with a prenyl group (3-methylbut-3-en-1-yl) attached to it. This structural feature is significant as it influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The presence of the nitrile group may contribute to anti-inflammatory activities, as seen in other related compounds.
  • Enzyme Inhibition : Compounds with similar structures have been investigated for their ability to inhibit enzymes such as tyrosinase, which is involved in melanin production.

The mechanisms by which this compound exerts its biological effects may involve:

  • Interaction with Biological Targets : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Bioisosteric Effects : The structural modifications introduced by the prenyl group can enhance binding affinity to biological targets, influencing pharmacological outcomes.

Case Studies

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial properties of similar benzonitrile derivatives demonstrated significant activity against various bacterial strains. The presence of the nitrile group was crucial for enhancing antimicrobial efficacy .
  • Anti-inflammatory Research :
    • Research on related compounds has shown promising anti-inflammatory effects in vitro. For instance, studies indicated that compounds with similar structures could reduce pro-inflammatory cytokine levels in cell cultures .
  • Enzyme Inhibition :
    • A recent investigation into tyrosinase inhibitors revealed that derivatives of benzonitrile exhibited potent inhibitory effects. The IC50 values for these compounds were significantly lower than those of standard inhibitors like kojic acid .

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50/EffectivenessReference
AntimicrobialBenzonitrile DerivativesSignificant against bacteria
Anti-inflammatoryPrenylated CompoundsReduced cytokine levels
Tyrosinase InhibitionBenzonitrile DerivativesIC50 = 1.12 µM (strongest)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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